molecular formula C11H9IN2O2 B14559940 2-Cyano-3-hydroxy-N-(3-iodophenyl)but-2-enamide CAS No. 62004-37-9

2-Cyano-3-hydroxy-N-(3-iodophenyl)but-2-enamide

Cat. No.: B14559940
CAS No.: 62004-37-9
M. Wt: 328.11 g/mol
InChI Key: QKLYKPUZIMJFDW-UHFFFAOYSA-N
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Description

2-Cyano-3-hydroxy-N-(3-iodophenyl)but-2-enamide is an organic compound that belongs to the class of anilides This compound is characterized by the presence of a cyano group, a hydroxy group, and an iodophenyl group attached to a but-2-enamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-3-hydroxy-N-(3-iodophenyl)but-2-enamide typically involves the reaction of a phenyl-substituted 2-cyano-N-(phenyl)acetamide with acetic anhydride and sodium hydroxide. The reaction is carried out in the presence of a solvent, and the resultant product is crystallized by acidification .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. Optimization of reaction parameters such as temperature, solvent choice, and purification techniques is crucial for achieving high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-3-hydroxy-N-(3-iodophenyl)but-2-enamide undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The cyano group can be reduced to form primary amines.

    Substitution: The iodophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include ketones, primary amines, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Cyano-3-hydroxy-N-(3-iodophenyl)but-2-enamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyano-3-hydroxy-N-(3-iodophenyl)but-2-enamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to therapeutic effects in the treatment of diseases .

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyano-3-hydroxy-N-(phenyl)but-2-enamide
  • 2-Cyano-3-hydroxy-N-(4-trifluoromethylphenyl)but-2-enamide
  • 2-Cyano-3-hydroxy-N-(4-methoxyphenyl)but-2-enamide

Uniqueness

2-Cyano-3-hydroxy-N-(3-iodophenyl)but-2-enamide is unique due to the presence of the iodophenyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields .

Properties

CAS No.

62004-37-9

Molecular Formula

C11H9IN2O2

Molecular Weight

328.11 g/mol

IUPAC Name

2-cyano-3-hydroxy-N-(3-iodophenyl)but-2-enamide

InChI

InChI=1S/C11H9IN2O2/c1-7(15)10(6-13)11(16)14-9-4-2-3-8(12)5-9/h2-5,15H,1H3,(H,14,16)

InChI Key

QKLYKPUZIMJFDW-UHFFFAOYSA-N

Canonical SMILES

CC(=C(C#N)C(=O)NC1=CC(=CC=C1)I)O

Origin of Product

United States

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